2-Amino-N-(2-aminobenzoyl)benzamide
Description
2-Amino-N-(2-aminobenzoyl)benzamide is a benzamide derivative characterized by two primary amine groups on its aromatic rings.
Properties
CAS No. |
69084-38-4 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-amino-N-(2-aminobenzoyl)benzamide |
InChI |
InChI=1S/C14H13N3O2/c15-11-7-3-1-5-9(11)13(18)17-14(19)10-6-2-4-8-12(10)16/h1-8H,15-16H2,(H,17,18,19) |
InChI Key |
HITHPLUWLCLFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-aminobenzoyl)benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Another method involves the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides . This one-pot synthesis is highly effective for the preparation of amides from protected amines.
Industrial Production Methods
Industrial production of benzamide derivatives, including 2-Amino-N-(2-aminobenzoyl)benzamide, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-aminobenzoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various substituted benzamides, quinones, and reduced amine derivatives.
Scientific Research Applications
2-Amino-N-(2-aminobenzoyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-aminobenzoyl)benzamide involves its interaction with molecular targets and pathways in biological systems. For instance, it acts as a zinc-binding group in the histone deacetylase (HDAC) structure, which is crucial for its anticancer activity . The compound’s ability to inhibit HDAC leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical properties of 2-Amino-N-(2-aminobenzoyl)benzamide and related 2-aminobenzamide derivatives:
Key Observations:
Structural Diversity: Substituents on the benzamide scaffold (e.g., halogen, methoxy, cyano, or heteroaromatic groups) significantly alter physicochemical properties. For example, electron-withdrawing groups (e.g., -CN in 22b) increase melting points and polarity, while electron-donating groups (e.g., -OCH$ _3 $ in 4) enhance solubility .
Synthetic Efficiency: Method A (commonly involving coupling reagents like EDC/HOBt) generally provides higher yields (>90%) for simple derivatives (e.g., 7) compared to Method B (reduction of nitro precursors), which yields ~60–80% . The synthesis of 2-Amino-N-(2-aminobenzoyl)benzamide avoids toxic solvents (e.g., uses water), aligning with green chemistry principles .
Biological Relevance :
- 4 and 22b demonstrate potent enzyme inhibition (HDAC and cancer cell lines, respectively), attributed to their planar aromatic systems and substituent interactions with hydrophobic enzyme pockets .
- Antimicrobial activity in 7 correlates with the lipophilic p-tolyl group, enhancing membrane penetration .
Spectral Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
